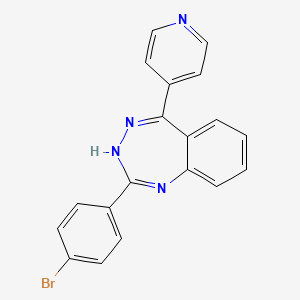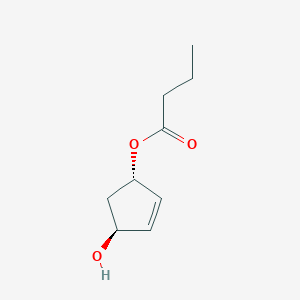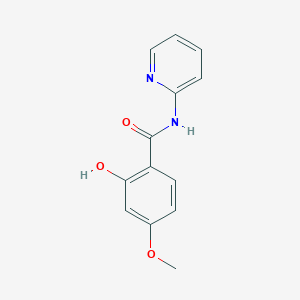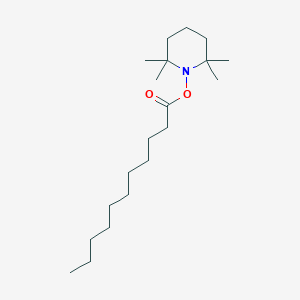
2-(4-bromophenyl)-5-pyridin-4-yl-4H-1,3,4-benzotriazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-pyridin-4-yl-4H-1,3,4-benzotriazepine is a heterocyclic compound that features a benzotriazepine core substituted with a bromophenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5-pyridin-4-yl-4H-1,3,4-benzotriazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 4-aminopyridine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as sodium azide to yield the desired benzotriazepine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and benzotriazepine rings.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide are commonly used.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: The major product is the de-brominated phenyl derivative.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-5-pyridin-4-yl-4H-1,3,4-benzotriazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-pyridin-4-yl-4H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-(4-Bromophenyl)-1H-benzimidazole: Another heterocyclic compound with a bromophenyl group, but with a benzimidazole core.
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Features a similar bromophenyl group but with an oxadiazole core.
2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole: Contains a bromophenyl group and a thiadiazole core.
Uniqueness: 2-(4-Bromophenyl)-5-pyridin-4-yl-4H-1,3,4-benzotriazepine is unique due to its specific combination of a benzotriazepine core with both bromophenyl and pyridinyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
552814-51-4 |
|---|---|
Molecular Formula |
C19H13BrN4 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-pyridin-4-yl-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C19H13BrN4/c20-15-7-5-14(6-8-15)19-22-17-4-2-1-3-16(17)18(23-24-19)13-9-11-21-12-10-13/h1-12H,(H,22,24) |
InChI Key |
KKOZHSMQVKLLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC(=N2)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)



![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)

![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
